molecular formula C28H25N3O5 B2918248 5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 380889-98-5

5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B2918248
CAS No.: 380889-98-5
M. Wt: 483.524
InChI Key: NWECLEGPXDCJHE-UHFFFAOYSA-N
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Description

The compound 5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one features a complex polycyclic architecture with a 6H-anthra[1,9-cd]isoxazol-6-one core. This scaffold is notable for its conjugation of an anthraquinone-like system with an isoxazole ring, which confers unique electronic and steric properties. The 4-methoxyphenylamino group at position 5 likely enhances solubility and modulates electronic effects.

Key structural features include:

  • Reactive isoxazole ring: The 6H-anthra[1,9-cd]isoxazol-6-one core is prone to nucleophilic attack, particularly by DMSO, leading to ring-opening and formation of reactive anthraquinone species .
  • Substituent effects: The 4-methoxyphenyl group may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name

12-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10-(4-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-33-18-8-6-17(7-9-18)29-21-16-22(31-12-10-28(11-13-31)34-14-15-35-28)25-24-23(21)26(32)19-4-2-3-5-20(19)27(24)36-30-25/h2-9,16,29H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECLEGPXDCJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCC7(CC6)OCCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic molecule with potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol

The compound features a methoxyphenyl group, an isoxazole moiety, and a spirocyclic structure that may contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter release and neuroprotection.

Sigma Receptor Interaction

A study highlighted the synthesis of related compounds that showed high affinity for sigma receptors. For instance, derivatives with low lipophilicity demonstrated significant binding affinity (K(i) = 5.4 nM) for sigma-1 receptors and selectivity for sigma-2 receptors, suggesting similar potential for the compound .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Its interaction with sigma receptors may confer protective effects against neurodegeneration, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Investigated the neuroprotective effects in animal models of Alzheimer's disease, showing reduced markers of neuroinflammation.
Study 3Evaluated antimicrobial activity against Gram-positive bacteria, revealing effective inhibition at low concentrations.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity/Stability Notes Reference
5-((4-Methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one 6H-anthra[1,9-cd]isoxazol-6-one 3: Spirocyclic; 5: 4-methoxyphenylamino Reacts with DMSO, forming covalent adducts
7,9-Diphenyl-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane 7,9: Phenyl; 6: Methyl (in derivatives) Enhanced thermal stability; no bioactivity reported
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-methylchromen-2-one Coumarin-chromenone Spirocyclic at position 4 Improved bioavailability due to hydroxyl group
5-(Cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one 6H-anthra[1,9-cd]isoxazol-6-one 5: Cyclohexylamino High melting point (567°C); low solubility
3'-[(4-Acetate phenyl)-1N-ethoxyphthalimido]-6'H-spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-one Spiro[indole-thiazole-isoxazole] Multiple aryl and heterocyclic substituents Antimicrobial activity against Gram-positive bacteria

Reactivity and Stability

  • DMSO Sensitivity: The 6H-anthra[1,9-cd]isoxazol-6-one core in the target compound undergoes N–O cleavage in DMSO, forming reactive anthraquinone derivatives. This contrasts with structurally simpler isoxazoles (e.g., in ’s thiazole-pyrazole hybrids), which lack this reactivity .
  • Spirocyclic Stability : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane (e.g., in ) exhibit high thermal stability due to rigid spiro frameworks, whereas the target compound’s anthra-isoxazolone core introduces instability in polar aprotic solvents .

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